3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol
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Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H15BrO3 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol typically involves the bromination of 4,5-dimethoxyphenylpropan-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(4,5-dimethoxyphenyl)propan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-one.
Reduction: Formation of 3-(4,5-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)-1,2-propanediol: Similar structure but with an additional hydroxyl group.
3-(3,4-Dimethoxyphenyl)-1-propanol: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is unique due to the presence of both bromine and methoxy groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7,13H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGLJFHMSMVHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCCO)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698709 |
Source
|
Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125593-63-7 |
Source
|
Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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